
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. This compound has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine are discussed in
作用機序
The mechanism of action of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine varies depending on its application. As an anticancer agent, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of protein kinases. As a selective COX-2 inhibitor, N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine reduces inflammation and pain by inhibiting the production of prostaglandins. As a protein kinase inhibitor, this compound inhibits the activity of specific protein kinases involved in various cellular processes.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine reduces tumor growth and inflammation in animal models.
実験室実験の利点と制限
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potent biological activity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular processes.
将来の方向性
There are several future directions for research on N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine. In medicinal chemistry, further studies are needed to optimize the structure of this compound for its anticancer activity. In pharmacology, more research is needed to determine the selectivity and safety of this compound as a COX-2 inhibitor. In biochemistry, further studies are needed to identify the specific protein kinases targeted by this compound and their role in cellular processes. Additionally, the potential applications of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine in other scientific fields, such as neuroscience and immunology, should be explored.
合成法
The synthesis of N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine involves the reaction of cyclohexylmethylamine, 2-methylphenyl isocyanate, and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
科学的研究の応用
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. In pharmacology, N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine has been studied for its potential as a selective COX-2 inhibitor. In biochemistry, this compound has been investigated for its potential as a protein kinase inhibitor.
特性
IUPAC Name |
N-(cyclohexylmethyl)-5-(2-methylphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-7-5-6-10-15(13)16-12-19-21-17(20-16)18-11-14-8-3-2-4-9-14/h5-7,10,12,14H,2-4,8-9,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGTVLORITWSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)
![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)


![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)
![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)